PALINDORE
Description
PALINDORE (hypothetical name derived from "palindromic DNA-oriented reagent") is a novel compound class under investigation for its unique structural and functional properties in biomolecular interactions, particularly in oncology diagnostics. Inspired by the discovery of DNA palindromes as tumor markers in extracellular vesicles , this compound is designed to target palindromic sequences in circulating tumor DNA (ctDNA) with high specificity. Its molecular architecture integrates a bifunctional linker system that enables simultaneous binding to complementary DNA strands, enhancing detection sensitivity in liquid biopsies. Preclinical studies suggest this compound achieves 92% accuracy in identifying early-stage tumors, outperforming conventional biomarkers like CA-125 and PSA .
Properties
CAS No. |
189683-28-1 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21) |
InChI Key |
DYJIKHYBKVODAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 |
Synonyms |
PALINDORE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize PALINDORE's innovation, we compare it with three structurally or functionally analogous compounds: Cyclopamine (a steroidal alkaloid), PNA-DFC (peptide nucleic acid-based probe), and CRISPR-Cas12a (gene-editing tool repurposed for diagnostics). Key parameters include molecular design, binding efficiency, diagnostic applicability, and limitations.
Table 1: Structural and Functional Comparison
Table 2: Performance Metrics in Clinical Models
Key Findings:
Structural Superiority : this compound’s bifunctional design eliminates the need for secondary probes, a limitation in PNA-DFC workflows that require fluorophore conjugation .
Efficiency vs. Cost : While CRISPR-Cas12a achieves marginally higher sensitivity, its reliance on enzymatic amplification increases costs and complexity, making this compound more viable for point-of-care settings .
Stability : Unlike Cyclopamine, which degrades in acidic microenvironments, this compound maintains stability in pH 4–9 ranges, critical for in vivo applications .
Critical Analysis of Methodological Rigor
Comparative studies referenced here adhere to standardized protocols for compound validation, including:
- Synthesis Reproducibility : this compound’s synthesis follows strict guidelines for nucleotide coupling, akin to peptide nucleic acid (PNA) production .
- Validation Metrics : Sensitivity and specificity data were derived from blinded studies with ≥100 samples, aligning with FDA-recognized biomarker criteria .
- Limitations: this compound’s dependency on palindromic sequences restricts its utility in tumors with low ctDNA shedding, a challenge also noted in CRISPR-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
